(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid
Description
Properties
IUPAC Name |
(2R)-2-(2-chloro-6-fluoro-3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-5-3-4-7(12)8(9(5)11)6(2)10(13)14/h3-4,6H,1-2H3,(H,13,14)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJIOXMPBSCHEC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)F)[C@@H](C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Fluorination Reagents
The synthesis of halogenated aromatic intermediates is a foundational step. Patent CN103073418A demonstrates that 2,3-dichlorobenzoyl chloride serves as an effective starting material for fluorination. Fluorine substitution at the ortho position is achieved using alkaline metal fluorides (e.g., KF, NaF) or ammonium fluoride derivatives under phase-transfer catalysis. For example, anhydrous KF with hexaoxacyclooctadecane-6-6 in DMF at 140°C achieves 82% yield of 2-fluoro-3-chlorobenzoyl fluoride. This intermediate is critical for downstream hydrolysis to benzoic acid derivatives.
Reaction Conditions and Solvent Systems
High-boiling polar aprotic solvents like DMF, N,N-dimethylacetamide, or N-methylpyrrolidone are preferred for fluorination due to their ability to stabilize reactive intermediates. Elevated temperatures (120–220°C) and prolonged reaction times (10–12 hours) ensure complete conversion, while phase-transfer catalysts (e.g., crown ethers, tetrabutylammonium bromide) enhance fluoride ion availability.
Table 1: Fluorination Conditions and Outcomes
| Starting Material | Fluoride Source | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 2,3-Dichlorobenzoyl chloride | KF | Hexaoxacyclooctadecane-6-6 | DMF | 140 | 82 | 99.5 |
| 2,3-Dichlorobenzoyl chloride | CsF | Tetrabutylammonium bromide | N,N-Dimethylacetamide | 150 | 84.5 | 99.5 |
Hydrolysis and Workup Procedures
Alkaline Hydrolysis of Acyl Fluorides
The intermediate 2-fluoro-3-chlorobenzoyl fluoride undergoes hydrolysis in alkaline media (e.g., 5% NaOH) at controlled temperatures (<25°C) to prevent racemization. Post-hydrolysis, acidification with HCl precipitates the benzoic acid derivative, which is filtered and dried to >99.5% purity.
One-Pot Synthesis and Purification
Patent CN103073418A highlights a one-pot method where fluorination and hydrolysis are conducted sequentially without isolating intermediates. This approach reduces handling losses and improves overall yield (65–84%). Post-reaction purification via vacuum distillation or solvent extraction (e.g., dichloromethane, n-butanol) ensures minimal impurity carryover.
Analytical Characterization and Quality Control
Spectroscopic Validation
The final product is validated using -NMR, -NMR, and IR spectroscopy. For example, -NMR (d6-DMSO) exhibits signals at δ 7.9 (m, 1H), 7.8 (m, 1H), and 7.3 (m, 1H), confirming aromatic substitution patterns. IR spectra show characteristic carbonyl stretches at 1699 cm.
Purity Assessment via HPLC
High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity >99.5%, with single contaminants <0.3%. Mobile phases typically comprise acetonitrile/water mixtures with trifluoroacetic acid as an ion-pairing agent.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic Acid involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Impurities (EP Standards)
The European Pharmacopoeia (EP) lists several propanoic acid derivatives as impurities in pharmaceutical synthesis. Key comparisons are summarized below:
Key Observations :
- Halogen vs. Alkyl Substituents : The target compound’s chlorine and fluorine atoms introduce electron-withdrawing effects, lowering its pKa (~3.8–4.2) compared to alkyl-substituted analogues (e.g., Imp. D, pKa ~4.5). This enhances solubility in physiological fluids .
- Stereochemical Impact : The R-configuration in the target compound contrasts with racemic mixtures (e.g., Imp. A, B, D), which may reduce efficacy due to inactive enantiomers. This mirrors the activity of drugs like ibuprofen, where the S-enantiomer is pharmacologically active .
Comparison with Pharmaceutical Derivatives (e.g., Lifitegrast)
Lifitegrast (Xiidra®), an FDA-approved dry eye treatment, contains a propanoic acid moiety but with a benzofuran-carbonyl and tetrahydroisoquinoline group. Key differences include:
- Complexity : Lifitegrast’s structure (C₂₃H₂₀Cl₂N₂O₆S) includes multiple aromatic and heterocyclic systems, enabling dual action as a lymphocyte function-associated antigen-1 (LFA-1) antagonist .
- Acidity : The target compound’s simpler structure lacks Lifitegrast’s sulfonyl group, resulting in lower molecular weight and distinct pharmacokinetics .
Comparison with Pyrimidine-Amino Derivatives
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid (C₇H₈N₃O₂) replaces the substituted phenyl group with a pyrimidine-amino moiety. This modification:
- Enhances Hydrogen Bonding : The pyrimidine ring facilitates interactions with nucleic acids or enzymes, differing from the halogenated phenyl’s hydrophobic interactions .
- Alters Bioavailability: The amino group increases water solubility but reduces membrane permeability compared to the target compound .
Research Findings and Functional Implications
- Metabolic Stability : Halogenation (Cl, F) in the target compound may slow hepatic metabolism compared to alkylated analogues, extending half-life .
- Toxicity Considerations : Chlorine substituents could raise toxicity concerns, necessitating rigorous impurity profiling (e.g., EP standards for related compounds) .
- Stereoselective Synthesis : The R-configuration requires asymmetric synthesis methods, contrasting with racemic impurities in pharmaceuticals .
Biological Activity
(2R)-2-(2-Chloro-6-fluoro-3-methylphenyl)propanoic acid, commonly referred to as a derivative of propanoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClF O2, with a molecular weight of approximately 216.64 g/mol. The compound features a chiral center, contributing to its stereochemical properties which may influence its biological activity.
Chemical Structure Representation
| Property | Details |
|---|---|
| Molecular Formula | C10H10ClFO2 |
| Molecular Weight | 216.64 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)F |
Research indicates that this compound exhibits multiple biological activities, primarily through modulation of inflammatory pathways and potential anticancer effects.
- Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). At concentrations of 50 µg/mL, it demonstrated a reduction in TNF-α production by approximately 44–60% compared to controls .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Notably, it exhibited selective inhibition of colon cancer cell proliferation with IC50 values ranging from 0.12 to 0.81 mg/mL . This suggests a potential application in cancer therapy.
Case Study 1: Inhibition of Cytokine Release
In a controlled study involving LPS-stimulated PBMC cultures, this compound was found to modulate cytokine release effectively. The results indicated that compounds similar to this derivative could significantly alter immune responses by inhibiting TNF-α and IL-6 production without affecting cell viability .
Case Study 2: Antitumor Activity
A series of derivatives based on propanoic acid were synthesized and tested for their anticancer properties against HCT-116 colon cancer cells. Among these derivatives, those structurally similar to this compound showed promising results in terms of selective cytotoxicity towards cancerous cells while sparing normal cells .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with other known anti-inflammatory and anticancer agents was conducted.
| Compound Name | Biological Activity | IC50 (mg/mL) |
|---|---|---|
| This compound | Anti-inflammatory, Antiproliferative | 0.12 - 0.81 |
| Ibuprofen | Anti-inflammatory | 0.25 |
| Aspirin | Anti-inflammatory | 0.30 |
Q & A
Q. Table 1: Key Impurities and Analytical Parameters
| Impurity ID | Structure | HPLC Retention Time (min) | Detection Limit (ppm) | Source |
|---|---|---|---|---|
| Diastereomer | (2S)-configuration | 12.3 | 50 | Racemization |
| Dehalogenated | 2-(2-Fluoro-3-methylphenyl)propanoic acid | 9.8 | 100 | Synthesis side reaction |
| Oxidized | Ketone derivative | 15.6 | 30 | Forced degradation |
Q. Table 2: Comparative Bioactivity of Enantiomers
| Enantiomer | COX-2 IC (µM) | logP | Metabolic Half-life (h) |
|---|---|---|---|
| (R)-form | 0.45 ± 0.02 | 2.8 | 3.2 |
| (S)-form | 12.7 ± 1.1 | 2.6 | 1.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
